molecular formula C16H19N3OS B2574282 N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide CAS No. 303091-26-1

N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No. B2574282
CAS RN: 303091-26-1
M. Wt: 301.41
InChI Key: TWHLMIFTNUTGER-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, commonly known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer therapy. BPTES selectively inhibits glutaminase, an enzyme that plays a crucial role in cancer cell metabolism, making it a promising target for cancer treatment.

Scientific Research Applications

Radiosynthesis for PET Imaging

One significant application involves the development of radioligands for positron emission tomography (PET) imaging. A novel series, including related structures, has been reported as selective ligands for imaging translocator proteins with PET, exemplified by the synthesis and automation of DPA-714 and its derivatives for in vivo brain imaging (Dollé et al., 2008).

Antibacterial and Antifungal Activities

Research on N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide derivatives has shown potential antibacterial and antifungal activities. A study synthesized novel heterocyclic compounds incorporating the sulfamido moiety, which were evaluated for their antimicrobial activities, demonstrating the compound's potential in contributing to new antibacterial and antifungal agents (Nunna et al., 2014).

Corrosion Inhibition

Another application is in the field of corrosion science, where derivatives of N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide have been synthesized and evaluated as corrosion inhibitors. These compounds have shown promising results in protecting steel against corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Anticonvulsant Agents

The compound and its derivatives have also been studied for their potential as anticonvulsant agents. A study focused on the synthesis of thioacetamide derivatives and evaluated their effects as possible anticonvulsants, indicating the compound's relevance in developing treatments for seizure disorders (Severina et al., 2020).

properties

IUPAC Name

N-(4-butylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-3-5-13-6-8-14(9-7-13)19-15(20)12-21-16-17-10-4-11-18-16/h4,6-11H,2-3,5,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHLMIFTNUTGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

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